N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine
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Overview
Description
N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an imidazo[1,2-A]pyridine moiety, and a chloro-methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine typically involves multi-step reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imidazo[1,2-A]pyridine Moiety: This step often involves the use of a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions.
Attachment of the Chloro-Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions, where the chloro and methoxy groups are introduced sequentially.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the application of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones when the thiazole ring is oxidized.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and tiazofurin share the thiazole ring and exhibit antimicrobial and antineoplastic activities.
Imidazo[1,2-A]pyridine Derivatives: These include compounds used in the treatment of gastrointestinal disorders and as anti-inflammatory agents.
Uniqueness
N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H15ClN4OS |
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Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H15ClN4OS/c1-11-17(23-8-4-3-5-16(23)20-11)14-10-25-18(22-14)21-13-9-12(19)6-7-15(13)24-2/h3-10H,1-2H3,(H,21,22) |
InChI Key |
NXSVZFODPUZINX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)NC4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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